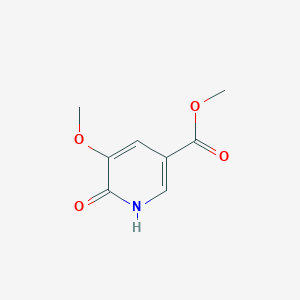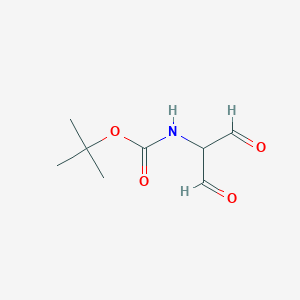
tert-butyl N-(1,3-dioxopropan-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-(1,3-dioxopropan-2-yl)carbamate (TBDPC) is a synthetic organic compound that has been used as a versatile reagent in a variety of scientific applications. It is a colorless, odorless, and water-soluble compound that has been used in organic synthesis, drug synthesis, and catalysis. TBDPC has also been used in the synthesis of a variety of compounds, including drugs, dyes, and polymers.
Wirkmechanismus
Tert-butyl N-(1,3-dioxopropan-2-yl)carbamate acts as a catalyst in the synthesis of a variety of compounds. It is a Lewis acid, meaning that it can donate an electron pair to a nucleophile. This allows tert-butyl N-(1,3-dioxopropan-2-yl)carbamate to facilitate the formation of a covalent bond between the nucleophile and a carbon atom in the substrate.
Biochemical and Physiological Effects
tert-butyl N-(1,3-dioxopropan-2-yl)carbamate has been found to have no significant biochemical or physiological effects. It is not toxic and is not known to interact with any other compounds in the body.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using tert-butyl N-(1,3-dioxopropan-2-yl)carbamate in laboratory experiments is its versatility. It can be used in a variety of organic synthesis, drug synthesis, and catalysis applications. Additionally, it is inexpensive and readily available. The main limitation of using tert-butyl N-(1,3-dioxopropan-2-yl)carbamate is that it is not very stable in the presence of water or other polar solvents.
Zukünftige Richtungen
Future research on tert-butyl N-(1,3-dioxopropan-2-yl)carbamate could focus on its applications in organic synthesis, drug synthesis, and catalysis. Furthermore, research could be conducted to determine the optimal conditions for the synthesis of compounds using tert-butyl N-(1,3-dioxopropan-2-yl)carbamate. Additionally, research could be conducted to determine the stability of tert-butyl N-(1,3-dioxopropan-2-yl)carbamate in various solvents and to identify any potential side effects of its use. Finally, research could be conducted to determine the optimal conditions for the synthesis of drugs using tert-butyl N-(1,3-dioxopropan-2-yl)carbamate.
Synthesemethoden
Tert-butyl N-(1,3-dioxopropan-2-yl)carbamate is synthesized via a two-step process. The first step involves the reaction of tert-butyl alcohol with acrylonitrile to form tert-butyl cyanoacetate. The second step involves the reaction of the tert-butyl cyanoacetate with potassium carbonate to form tert-butyl N-(1,3-dioxopropan-2-yl)carbamate.
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-(1,3-dioxopropan-2-yl)carbamate has been used in a variety of scientific research applications, including organic synthesis, drug synthesis, and catalysis. It has been used in the synthesis of a variety of compounds, including drugs, dyes, and polymers. tert-butyl N-(1,3-dioxopropan-2-yl)carbamate has also been used in the synthesis of a variety of drugs, including antifungal agents, antimalarial agents, and antibiotics.
Eigenschaften
IUPAC Name |
tert-butyl N-(1,3-dioxopropan-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c1-8(2,3)13-7(12)9-6(4-10)5-11/h4-6H,1-3H3,(H,9,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMWULRRTYCBFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C=O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(1,3-dioxopropan-2-yl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

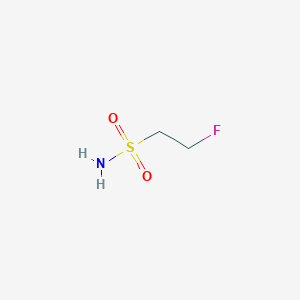
![4-[5-(3,5-dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydro-1,2-oxazol-3-yl]-N-(2-ethyl-3-oxo-1,2-oxazolidin-4-yl)-2-methylbenzamide](/img/structure/B6618531.png)
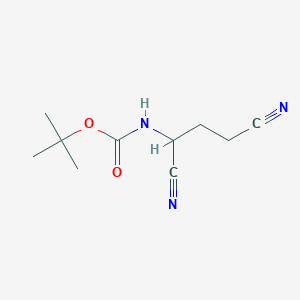
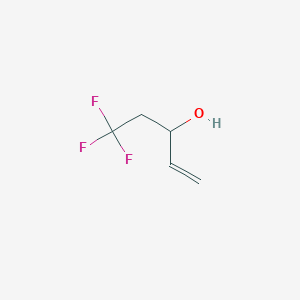
![tert-butyl N-[2,2-difluoro-3-(trifluoromethanesulfonyloxy)propyl]carbamate](/img/structure/B6618559.png)
![2-Oxo-2-[[3-(trifluoromethyl)phenyl]amino]ethyl 3,4-dihydro-4-oxo-1-phthalazinecarboxylate](/img/structure/B6618566.png)

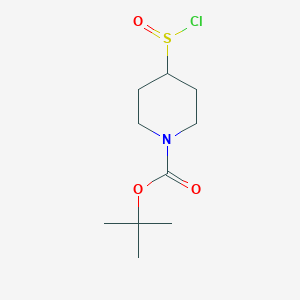

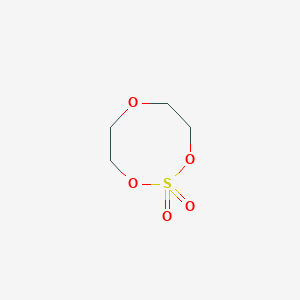

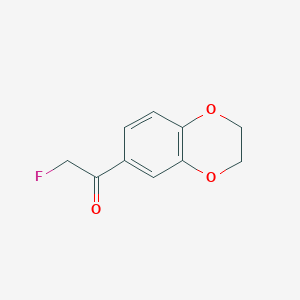
![3',4'-dihydro-1'H-spiro[1,3-dioxolane-2,2'-naphthalene]-7'-amine](/img/structure/B6618618.png)
